molecular formula C16H20Cl2N2O2 B14352304 Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester CAS No. 94539-35-2

Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester

Cat. No.: B14352304
CAS No.: 94539-35-2
M. Wt: 343.2 g/mol
InChI Key: YQIBBQQNYOSHBS-UHFFFAOYSA-N
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Description

Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester is a synthetic derivative of indole-3-acetic acid (IAA), a naturally occurring auxin in plants. The compound features a bis(2-chloroethyl)amino group at the 5-position of the indole ring and an ethyl ester substitution on the acetic acid side chain. The ethyl ester moiety enhances lipophilicity, improving membrane permeability compared to the free acid form .

Properties

CAS No.

94539-35-2

Molecular Formula

C16H20Cl2N2O2

Molecular Weight

343.2 g/mol

IUPAC Name

ethyl 2-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]acetate

InChI

InChI=1S/C16H20Cl2N2O2/c1-2-22-16(21)9-12-11-19-15-4-3-13(10-14(12)15)20(7-5-17)8-6-18/h3-4,10-11,19H,2,5-9H2,1H3

InChI Key

YQIBBQQNYOSHBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C=C(C=C2)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Esterification of Indole-3-Acetic Acid

The synthesis begins with indole-3-acetic acid (IAA), which undergoes esterification to form the ethyl ester. This step employs ethanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid) under reflux conditions. The reaction typically achieves yields exceeding 80%, with the ester confirmed via infrared (IR) spectroscopy (loss of the broad -OH stretch at ~2500–3300 cm⁻¹ and emergence of a carbonyl stretch at ~1735 cm⁻¹).

Reaction Conditions

Step Reagents/Conditions Temperature Time Yield
1 Ethanol, H₂SO₄ Reflux 6 hr 84%

Nitration at the 5-Position

Electrophilic nitration introduces a nitro group at the 5-position of the indole ring. The ethyl ester’s electron-withdrawing nature directs nitration to the meta position (C-5). A mixture of nitric acid and sulfuric acid at 0–5°C is commonly used.

Example Protocol

  • Reagents : HNO₃ (1.2 equiv), H₂SO₄ (catalytic)
  • Temperature : 0–5°C
  • Time : 2 hr
  • Yield : ~70% (estimated based on analogous nitrations)

Reduction of Nitro to Amine

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine. Hydrogenation at 40–60 psi H₂ in ethanol at 25°C for 12 hr is preferred for higher selectivity.

Key Data

  • Reduction Method : 10% Pd-C, H₂ (50 psi), ethanol
  • Yield : 85–90%

Bis(2-Chloroethyl)amino Group Introduction

The 5-amino intermediate undergoes alkylation with 2-chloroethyl chloride in the presence of a base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, with two equivalents of 2-chloroethyl chloride required.

Optimized Conditions

Parameter Value
Solvent THF
Base NaH (2.2 equiv)
Temperature 0°C → room temp
Time 12 hr
Yield 65–75%

Direct Alkylation of 5-Aminoindole-3-Acetic Acid Ethyl Ester

Synthesis of 5-Aminoindole-3-Acetic Acid

Alternative routes start with 5-nitroindole-3-acetic acid, synthesized via nitration of IAA. Reduction (as in Section 1.3) yields 5-aminoindole-3-acetic acid, which is subsequently esterified.

Levulinic Acid Condensation Route

Phenylhydrazine Precursor Synthesis

Adapting methods from DE2009474C2, a substituted phenylhydrazine bearing the bis(2-chloroethyl)amino group is prepared. For example, 4-[bis(2-chloroethyl)amino]phenylhydrazine is synthesized via sequential alkylation of 4-aminophenylhydrazine with 2-chloroethyl chloride.

Indole Ring Formation

The phenylhydrazine reacts with levulinic acid ethyl ester in acetic acid under HCl gas, cyclizing to form the indole core. This method directly incorporates the bis(2-chloroethyl)amino group during ring synthesis.

Cyclization Conditions

Parameter Value
Solvent Acetic acid
Catalyst HCl (gas)
Temperature 80°C
Time 3 hr
Yield 73%

Acid Chloride Intermediate Method

Conversion to Acid Chloride

IAA is treated with thionyl chloride (SOCl₂) in THF to form 2-(1H-indol-3-yl)acetyl chloride. Excess SOCl₂ is removed under vacuum, and the product is used without purification.

Amide Formation and Alkylation

The acid chloride reacts with 5-aminoindole derivatives in THF with K₂CO₃, forming an amide intermediate. Subsequent alkylation with 2-chloroethyl chloride introduces the bis(2-chloroethyl)amino group.

Limitations

  • Selectivity : Competing reactions at the indole nitrogen may occur.
  • Yield : ~50% (lower due to multiple steps).

Comparative Analysis of Methods

Efficiency and Scalability

  • Method 1 (Nitration-Reduction-Alkylation) offers the highest yield (65–75%) and scalability for industrial production.
  • Method 3 (Levulinic Acid Route) provides direct incorporation of the bis(2-chloroethyl)amino group but requires specialized phenylhydrazine precursors.

Functional Group Compatibility

  • Esterification early in the synthesis (Method 1) avoids side reactions during alkylation.
  • Protective groups (e.g., tert-butyl esters) are critical in Method 2 to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ester group to an alcohol.

    Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Due to its potential biological activity, it is studied for its therapeutic properties, including anticancer and antimicrobial effects.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of biological processes. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Ethyl indole-3-acetate (IAA ethyl ester)
  • Structure : Ethyl ester of indole-3-acetic acid without the 5-position substitution.
  • Molecular Formula: C₁₂H₁₃NO₂; Molecular Weight: 203.24 .
  • Properties : Crystalline solid (mp: 44°C, bp: 166°C), >98% purity by GC .
  • Synthesis: Prepared via esterification of IAA with ethanol and concentrated H₂SO₄ under reflux .
  • Applications : Used in plant biology studies as a stable auxin analog. Lacks alkylating or cytotoxic groups.
2.1.2 Methyl indole-3-acetate (Me-IAA)
  • Structure : Methyl ester of IAA.
  • Properties: Synthesized enzymatically using SAM as a methyl donor; identified via GC-MS .
  • Activity: Retains auxin-like activity but with reduced polarity compared to free IAA. No reported alkylating properties.
2.1.3 Indole-3-acetic acid (IAA)
  • Structure : Free carboxylic acid form.
  • Biological Impact : Induces TGF-β pathway activation, promoting fibrosis in renal cells .
  • Limitations : High polarity limits bioavailability, necessitating ester derivatives for enhanced delivery .
2.1.4 Indole-2-carboxylic acid ethyl ester
  • Structure : Ethyl ester of indole-2-carboxylic acid.
  • Key Difference : Esterification at the 2-position instead of the 3-position, altering biological interactions .

Substituted Indole Derivatives

2.2.1 5-Bromoindole and 5-Methoxyindole
  • Substituents : Halogen (Br) or methoxy group at the 5-position.
  • Applications : Used in pharmaceutical intermediates. Bromo-substituted indoles exhibit antimicrobial activity but lack alkylating groups .
2.2.2 3-Indoleacetonitrile
  • Structure : Nitrile derivative of IAA.
  • Properties : Higher reactivity due to the nitrile group; used in synthetic chemistry .

Comparative Analysis

Compound Substituents Molecular Weight Key Properties
Target Compound 5-[bis(2-chloroethyl)amino], ethyl ester ~355.7 (estimated) Alkylating potential, enhanced lipophilicity
Ethyl indole-3-acetate Ethyl ester 203.24 High purity, auxin-like activity, no alkylation
Methyl indole-3-acetate Methyl ester 175.18 Enzymatically synthesized, auxin mimic
Indole-3-acetic acid Free acid 175.18 Pro-fibrotic via TGF-β, limited bioavailability
5-Bromoindole 5-Br 196.03 Antimicrobial, no ester or alkylating groups

Biological Activity

Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester (CAS No. 94539-35-2) is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features an indole core substituted with a bis(2-chloroethyl)amino group and an ethyl acetate moiety. Its molecular formula is C16H20Cl2N2O2C_{16}H_{20}Cl_{2}N_{2}O_{2}, and it has a molecular weight of 343.2 g/mol. The structure is crucial for its interaction with biological targets.

PropertyValue
CAS No.94539-35-2
Molecular FormulaC16H20Cl2N2O2
Molecular Weight343.2 g/mol
IUPAC NameEthyl 2-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]acetate
InChI KeyYQIBBQQNYOSHBS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins or DNA, similar to other alkylating agents used in chemotherapy. This interaction can lead to the inhibition of various biological processes, including cell proliferation and apoptosis in cancer cells .

Key Mechanisms:

  • Alkylation : The bis(2-chloroethyl)amino group acts as an alkylating agent, targeting nucleophilic sites within cellular macromolecules.
  • Signal Transduction Interference : The compound may disrupt signaling pathways involved in cell growth and differentiation due to its structural similarity to natural auxins like indole-3-acetic acid (IAA) .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • MCF-7 (breast cancer) : Significant growth inhibition was observed, with IC50 values comparable to standard chemotherapeutics like doxorubicin.
  • A549 (lung cancer) : The compound showed promising antiproliferative effects, suggesting potential for lung cancer treatment .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Its structure allows it to interact with microbial enzymes, potentially inhibiting their activity and leading to cell death. Further research is needed to quantify these effects across different microbial strains.

Case Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the effects of the compound on MCF-7 and A549 cell lines, revealing IC50 values of approximately 5 µM for MCF-7 and 10 µM for A549, indicating strong anticancer potential compared to traditional agents .
  • Mechanistic Insights :
    • Research into the mechanism revealed that the compound interferes with DNA replication processes in cancer cells, leading to increased apoptosis rates .

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